Nizatidine EP Impurity F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

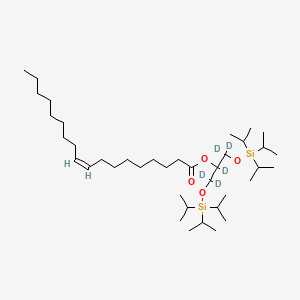

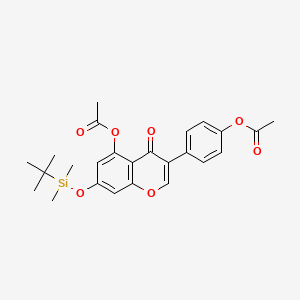

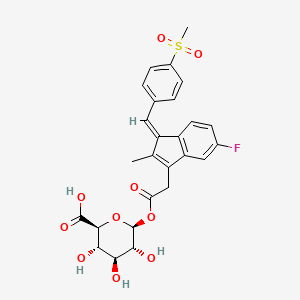

Nizatidine EP Impurity F, also known as N1,N1’- [2,4-Thiazolediylbis (methylenethio-2,1-ethanediyl)]bis [N′1-methyl-2-nitro-1,1-ethenediamine], is a pharmaceutical primary standard . It is used in laboratory tests as prescribed in the European Pharmacopoeia .

Molecular Structure Analysis

The empirical formula of this compound is C15H25N7O4S3, and its molecular weight is 463.60 .Physical And Chemical Properties Analysis

This compound is a white or almost white crystalline powder. It is soluble in methanol, ethanol, and water but insoluble in hexane. The storage temperature is 2-8°C .Applications De Recherche Scientifique

Gastric Motility and Dyspepsia Treatment

Research has demonstrated the potential of nizatidine in treating conditions related to gastric motility. A study highlighted that nizatidine significantly improved gastric emptying and clinical symptoms in patients with functional dyspepsia, particularly those with impaired gastric emptying. The study emphasized that these improvements were not associated with significant changes in ghrelin levels, indicating a direct effect of the drug on gastric motility mechanisms (Futagami et al., 2012).

Esophagitis Treatment

In the pediatric population, nizatidine has been shown to be effective in treating esophagitis. A double-blind placebo-controlled trial demonstrated that nizatidine significantly improved the healing of esophagitis in children, indicating its potential as a therapeutic agent in pediatric gastroenterology (Simeone et al., 1997).

Cardiovascular Effects

Nizatidine has been associated with negative chronotropic effects, as evidenced by a significant reduction in resting heart rate when compared to placebo. This suggests potential implications of nizatidine in patients with cardiovascular conditions, especially those with heart failure or those taking beta-blockers (Halabi & Kirch, 1991).

Gastrointestinal Pharmacodynamics

In the realm of gastrointestinal pharmacodynamics, nizatidine has been extensively studied. For instance, research indicates that nizatidine does not significantly affect mucosal leukotriene B4, leukotriene C4, or platelet activating factor generation, highlighting its primary antisecretory mechanism in peptic ulcer disease treatment (Eliakim et al., 1994).

Gastroesophageal Reflux Disease (GERD) Treatment

Nizatidine has been shown to be effective in treating gastroesophageal reflux disease (GERD). Studies have documented its ability to rapidly reduce the severity of heartburn and promote mucosal healing of esophagitis, offering a therapeutic option for individuals suffering from this condition (Cloud, Offen, & Robinson, 1991).

Colonic Motility

Nizatidine also exhibits prokinetic properties in the colon. Studies have shown that it enhances the gastrocolonic response and the colonic peristaltic reflex in humans, suggesting its potential utility in treating conditions like idiopathic constipation (Sun et al., 2001).

Mécanisme D'action

While the mechanism of action for Nizatidine EP Impurity F is not explicitly stated, the parent compound, Nizatidine, competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions .

Propriétés

IUPAC Name |

(E)-1-N-methyl-1-N'-[2-[[2-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N7O4S3/c1-16-13(7-21(23)24)18-3-5-27-9-12-10-29-15(20-12)11-28-6-4-19-14(17-2)8-22(25)26/h7-8,10,16-19H,3-6,9,11H2,1-2H3/b13-7+,14-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNQKBSMOMALCH-FNCQTZNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CSCCNC(=C[N+](=O)[O-])NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CSCCN/C(=C/[N+](=O)[O-])/NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N7O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxabicyclo[3.1.0]hexane-2-carboxamide,2,4-dihydroxy-,(1R,2S,4R,5R)-(9CI)](/img/no-structure.png)

![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)

![6-Amino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B590345.png)